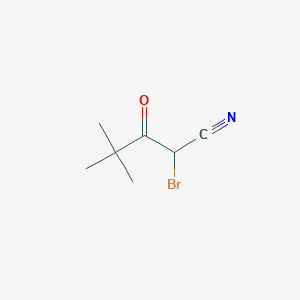
4-Amino-6-chloropyrimidine-5-carbonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “4-Amino-6-chloropyrimidine-5-carbonitrile” is represented by the InChI code: 1S/C5H3ClN4/c6-4-3(1-7)5(8)10-2-9-4/h2H,(H2,8,9,10) and the InChI key is MAVMFCKRFRCMLE-UHFFFAOYSA-N . The molecular weight of this compound is 154.56 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-6-chloropyrimidine-5-carbonitrile” include a molecular weight of 154.56 . The compound is a solid at room temperature . The compound should be stored in a refrigerator .
Aplicaciones Científicas De Investigación
Anticancer Research
4-Amino-6-chloropyrimidine-5-carbonitrile: derivatives have been explored as potential anticancer agents. They act as ATP mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR). These compounds have shown in vitro cytotoxic activities against human tumor cell lines, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer cells . Notably, certain derivatives exhibited higher antiproliferative activity than the known EGFR inhibitor erlotinib, making them promising candidates for further cancer research.
Kinase Inhibitory Activity
The derivatives of 4-Amino-6-chloropyrimidine-5-carbonitrile have been evaluated for their kinase inhibitory activities against EGFR WT and EGFR T790M using homogeneous time resolved fluorescence (HTRF) assays. These studies are crucial for developing new treatments for cancers with mutations in the EGFR gene .
Cell Cycle and Apoptosis Analysis
Research has shown that 4-Amino-6-chloropyrimidine-5-carbonitrile derivatives can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cell lines. This is particularly important for understanding the mechanism of action of these compounds and their potential as anticancer drugs .
Molecular Docking Studies
Molecular docking studies have been carried out to examine the binding mode of 4-Amino-6-chloropyrimidine-5-carbonitrile derivatives against EGFR WT and EGFR T790M. These studies help in predicting the effectiveness of these compounds as kinase inhibitors and in designing more potent derivatives .
Drug-likeness Properties
In silico ADMET studies have been performed to explore the drug-likeness properties of 4-Amino-6-chloropyrimidine-5-carbonitrile derivatives. These studies are essential for predicting the absorption, distribution, metabolism, excretion, and toxicity of potential drug candidates .
Agricultural Applications
4-Amino-6-chloropyrimidine-5-carbonitrile: has shown good antibacterial activity and is used as an important component in pesticides. It is effective in preventing fungal diseases in various crops such as wheat, apples, and grapes .
Pharmaceutical Intermediates
This compound and its derivatives serve as important pharmaceutical intermediates. They are used in the preparation of drugs such as RUP3 receptor antagonists and PI3K kinase inhibitors, which have applications in treating various diseases .
Organic Synthesis
As a building block in organic synthesis, 4-Amino-6-chloropyrimidine-5-carbonitrile is used to create a wide range of chemical entities. Its reactivity allows for the synthesis of complex molecules that can have diverse biological activities .
Safety and Hazards
The safety information for “4-Amino-6-chloropyrimidine-5-carbonitrile” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Propiedades
IUPAC Name |
4-amino-6-chloropyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3(1-7)5(8)10-2-9-4/h2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVMFCKRFRCMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483831 | |
| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-chloropyrimidine-5-carbonitrile | |
CAS RN |
60025-09-4 | |
| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)
![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)








